molecular formula C12H9ClFNO B1318816 5-Chloro-2-(2-fluorophenoxy)aniline CAS No. 946727-72-6

5-Chloro-2-(2-fluorophenoxy)aniline

Cat. No.: B1318816
CAS No.: 946727-72-6
M. Wt: 237.66 g/mol
InChI Key: QCPJPNRCFCDKJX-UHFFFAOYSA-N
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Description

5-Chloro-2-(2-fluorophenoxy)aniline: is an organic compound with the molecular formula C₁₂H₉ClFNO and a molecular weight of 237.66 g/mol This compound is characterized by the presence of a chloro group at the 5-position and a fluorophenoxy group at the 2-position of the aniline ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2-(2-fluorophenoxy)aniline typically involves the nucleophilic substitution reaction of 5-chloro-2-nitroaniline with 2-fluorophenol. The reaction is carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide (DMF). The reaction mixture is heated to facilitate the substitution reaction, resulting in the formation of the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the product. The reaction parameters, such as temperature, pressure, and reaction time, are carefully controlled to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions: 5-Chloro-2-(2-fluorophenoxy)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Potassium carbonate, dimethylformamide (DMF), and heat.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts, boronic acids, and appropriate solvents.

Major Products Formed: The major products formed from these reactions include various substituted aniline derivatives, which can be further utilized in the synthesis of more complex organic molecules.

Scientific Research Applications

Chemistry: 5-Chloro-2-(2-fluorophenoxy)aniline is used as a building block in organic synthesis. It is employed in the preparation of various heterocyclic compounds and as an intermediate in the synthesis of pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is used to study enzyme inhibition and protein interactions. It serves as a probe to investigate the binding sites and mechanisms of action of different enzymes and proteins .

Medicine: Its derivatives are explored for their pharmacological activities, including antibacterial, antifungal, and anticancer properties .

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. It is also utilized in the development of advanced materials with specific properties .

Mechanism of Action

The mechanism of action of 5-Chloro-2-(2-fluorophenoxy)aniline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity. Additionally, it can interact with receptors on cell surfaces, modulating signal transduction pathways and cellular responses .

Comparison with Similar Compounds

  • 5-Chloro-2-methoxyaniline
  • 5-Chloro-2-ethoxyaniline
  • 5-Chloro-2-(4-fluorophenoxy)aniline

Comparison: Compared to similar compounds, 5-Chloro-2-(2-fluorophenoxy)aniline exhibits unique properties due to the presence of both chloro and fluorophenoxy groups. These functional groups enhance its reactivity and make it a versatile intermediate in organic synthesis. The fluorophenoxy group, in particular, imparts increased lipophilicity and potential biological activity, making it valuable in medicinal chemistry .

Properties

IUPAC Name

5-chloro-2-(2-fluorophenoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClFNO/c13-8-5-6-12(10(15)7-8)16-11-4-2-1-3-9(11)14/h1-7H,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCPJPNRCFCDKJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OC2=C(C=C(C=C2)Cl)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001279735
Record name 5-Chloro-2-(2-fluorophenoxy)benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001279735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

946727-72-6
Record name 5-Chloro-2-(2-fluorophenoxy)benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=946727-72-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloro-2-(2-fluorophenoxy)benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001279735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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